molecular formula C12H16FNO B5410404 3-(2-fluorophenyl)-N-propylpropanamide

3-(2-fluorophenyl)-N-propylpropanamide

Cat. No.: B5410404
M. Wt: 209.26 g/mol
InChI Key: ROPQYRUSGBLWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-fluorophenyl)-N-propylpropanamide” is an amide derivative involving a 2-fluorophenyl group and a propylpropanamide group . Amides are a type of functional group that contain a carbonyl group (C=O) linked to a nitrogen atom. The 2-fluorophenyl group is a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a fluorine atom attached at the 2nd position .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through amidation reactions . For instance, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by an amidation reaction .

Mechanism of Action

The mechanism of action would depend on the intended use of “3-(2-fluorophenyl)-N-propylpropanamide”. For instance, some fluorophenyl-substituted compounds have been found to have anti-inflammatory effects by interfering in macrophage balance (M1/M2) .

Properties

IUPAC Name

3-(2-fluorophenyl)-N-propylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-2-9-14-12(15)8-7-10-5-3-4-6-11(10)13/h3-6H,2,7-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPQYRUSGBLWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.